molecular formula C23H18ClN5O3 B6552049 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040674-42-7

5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552049
CAS No.: 1040674-42-7
M. Wt: 447.9 g/mol
InChI Key: BQBHWWPIMJSETP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyrazin-4-one ring, an oxadiazole ring, and a phenyl ring . These types of compounds are often studied for their potential pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions depending on the conditions. For example, the phenyl ring could undergo electrophilic aromatic substitution, and the oxadiazole ring could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be determined using various analytical techniques. These could include melting point determination, solubility testing, and spectroscopic analysis .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, some compounds with similar structures are known to inhibit certain enzymes, which can lead to various pharmacological effects .

Safety and Hazards

The safety and hazards of the compound would need to be assessed through toxicological studies. These could include in vitro and in vivo tests to determine the compound’s potential for toxicity, mutagenicity, and carcinogenicity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include studies to optimize its synthesis, detailed structural analysis, and screening for activity against various biological targets .

Properties

IUPAC Name

5-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O3/c1-2-31-16-9-7-15(8-10-16)19-13-20-23(30)28(11-12-29(20)26-19)14-21-25-22(27-32-21)17-5-3-4-6-18(17)24/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBHWWPIMJSETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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